In-Depth Technical Guide to 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
In-Depth Technical Guide to 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine
CAS Number: 54346-19-9
This technical guide provides a comprehensive overview of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis, and the biological activities of structurally related compounds, offering insights into its potential applications.
Chemical and Physical Properties
4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine is a substituted pyrazolotriazine. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.
| Property | Value |
| CAS Number | 54346-19-9 |
| Molecular Formula | C₆H₅ClN₄S |
| Molecular Weight | 212.65 g/mol |
| Synonyms | 4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazine |
Note: Further experimental determination of properties such as melting point, solubility, and detailed spectroscopic data is required for a complete profile.
Synthesis
A key synthetic route to 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine involves the chlorination of its precursor, 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one.
Experimental Protocol: Synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine[3]
Starting Material: 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one
Reagents:
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Phosphorus oxychloride (POCl₃)
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N,N-dimethylaniline
Procedure:
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A mixture of 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, a large excess of freshly opened phosphorus oxychloride (10 equivalents), and N,N-dimethylaniline (1.0 equivalent) is prepared.
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The reaction mixture is heated at 110°C for 3 hours in a sealed vessel.
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Following the reaction, the intermediate 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine is isolated. The purification of this compound is critical as it is reported to be unstable and sensitive to moisture, which can lead to hydrolysis back to its oxygenated precursor.[3]
The synthesis workflow can be visualized as follows:
Spectroscopic Data of Precursor
| Spectroscopic Data for 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one | |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 12.89 (s, 1H, NH), 7.97 (d, J = 1.9 Hz, 1H, HAr), 6.35 (d, J = 1.9 Hz, 1H, HAr), 2.53 (s, 3H, CH₃)[3] |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 157.0 (Cq), 148.4 (Cq), 145.7 (CHAr), 143.5 (Cq), 97.1 (CHAr), 13.1 (CH₃)[3] |
| IR (neat) νmax (cm⁻¹) | 3097, 3017, 2933, 2904, 2817, 1715 (CO), 1592, 1426, 1337, 1228, 1186, 1156, 1117, 969, 904, 813, 744, 669, 629, 600, 543[3] |
| HRMS (EI-MS) | m/z calcd for C₆H₆N₄OS: 183.0335 [M + H]⁺, found: 183.0333[3] |
Biological Activity of Related Pyrazolo-Triazine Compounds
Although specific biological studies on 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine are not extensively documented, the broader class of pyrazolo-triazine derivatives has demonstrated significant potential in anticancer research. These compounds are considered bioisosteres of purines and have been investigated for their cytotoxic and pro-apoptotic activities.[4][5]
Anticancer Activity
Derivatives of pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][7]triazine have shown potent cytotoxic effects against various cancer cell lines, including pancreatic (BxPC-3), prostate (PC-3), and colorectal (HCT-116) cancer cells, with IC₅₀ values in the nanomolar to low micromolar range.[4] These compounds have been observed to induce apoptosis through both intrinsic and extrinsic pathways.[4]
Experimental Protocols for Biological Assays
Commonly employed assays to evaluate the anticancer potential of pyrazolo-triazine derivatives include:
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MTT Assay: This colorimetric assay is used to assess cell viability and proliferation. Cancer cells are incubated with the test compound for a specified period (e.g., 72 hours), after which the metabolic activity is measured to determine the IC₅₀ value.[4]
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Flow Cytometry for Apoptosis Analysis: This technique can be used to quantify the percentage of apoptotic and necrotic cells after treatment with the compound. Staining with annexin V and propidium iodide allows for the differentiation of cell populations.
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Caspase Activity Assays: The activation of key apoptosis-executing enzymes, such as caspase-8 and caspase-9, can be measured to elucidate the mechanism of cell death.[4]
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DNA Laddering Assay: This method visualizes the characteristic fragmentation of DNA that occurs during apoptosis.
The general workflow for evaluating the anticancer activity of a novel compound is depicted below.
Potential Signaling Pathway Involvement
Based on studies of related pyrazolo-triazine sulfonamides, potential molecular targets and signaling pathways that could be modulated by 4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine may include:
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AKT-mTOR Pathway: Inhibition of this pathway is a common mechanism for anticancer drugs, leading to decreased cell proliferation and survival.[4]
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Bruton's Tyrosine Kinase (BTK): Some pyrazolo-triazine derivatives have shown inhibitory activity against BTK, a key enzyme in B-cell signaling.[5]
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Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[2]
The potential inhibitory effects on these pathways are illustrated in the following diagram.
Conclusion
4-Chloro-2-(methylthio)pyrazolo[1,5-a]triazine is a readily synthesizable compound with a chemical scaffold that is prevalent in molecules with demonstrated anticancer properties. While direct biological data for this specific compound is scarce, the extensive research on related pyrazolo-triazines suggests that it is a promising candidate for further investigation in drug discovery programs. Future research should focus on a complete characterization of its physicochemical properties, a thorough evaluation of its cytotoxic and mechanistic activities against a panel of cancer cell lines, and in vivo efficacy studies.
References
- 1. 4-CHLORO-2-METHYLTHIOPYRAZOLO[1,5-A]1,3,5-TRIAZINE(54346-19-9) 1H NMR [m.chemicalbook.com]
- 2. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
